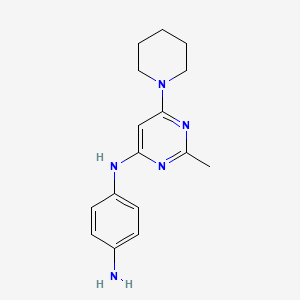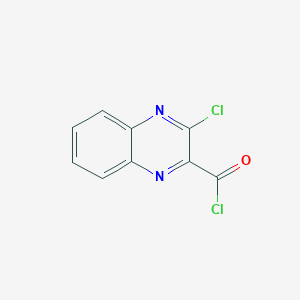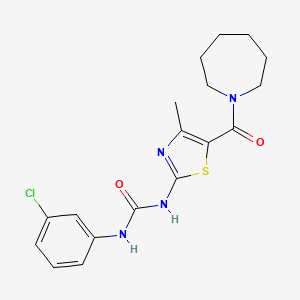
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine with 3-chlorophenyl isocyanate, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to form the final product.
Starting Materials
5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine, 3-chlorophenyl isocyanate, N,N-dimethylformamide dimethyl acetal
Reaction
Step 1: 5-(Azepane-1-carbonyl)-4-methylthiazol-2-amine is reacted with 3-chlorophenyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding urea derivative., Step 2: N,N-dimethylformamide dimethyl acetal is added to the reaction mixture and the resulting mixture is stirred at room temperature for a suitable period of time., Step 3: The reaction mixture is then hydrolyzed using a suitable acid to form the final product, 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea.
Mecanismo De Acción
The mechanism of action of 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the development of various diseases. It has also been shown to have an effect on the immune system, modulating the activity of immune cells involved in inflammation and disease.
Efectos Bioquímicos Y Fisiológicos
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of immune cells. It has also been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea in laboratory experiments include its well-studied biological activities and its potential use in the treatment of various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea include further studies on its mechanism of action, potential side effects, and its use in the treatment of various diseases. It may also be studied for its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, research may focus on the development of new synthetic analogs with improved biological activity and reduced side effects.
Conclusion:
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. While further research is needed to fully understand its mechanism of action and potential side effects, it has the potential to be used in the treatment of various diseases. Future research may focus on developing new synthetic analogs and studying its use in combination with other drugs or therapies.
Aplicaciones Científicas De Investigación
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Propiedades
IUPAC Name |
1-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-12-15(16(24)23-9-4-2-3-5-10-23)26-18(20-12)22-17(25)21-14-8-6-7-13(19)11-14/h6-8,11H,2-5,9-10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVDILNHKKXJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Azepane-1-carbonyl)-4-methylthiazol-2-yl)-3-(3-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

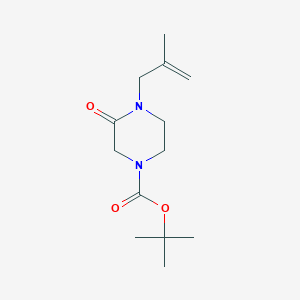
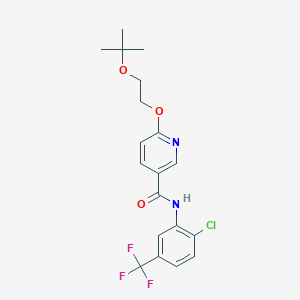
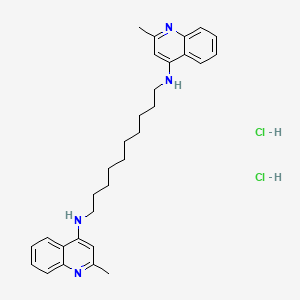
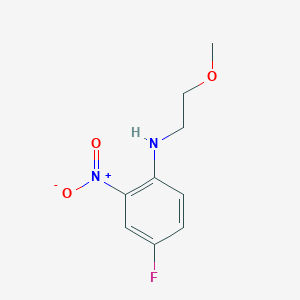
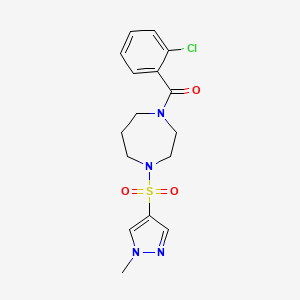
![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)
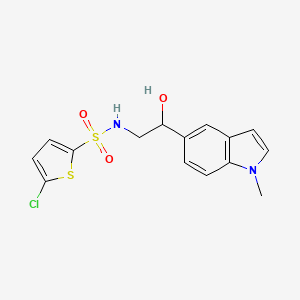
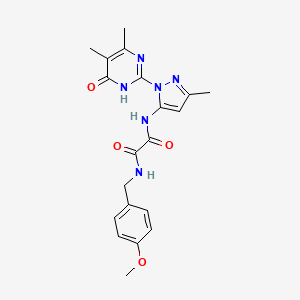
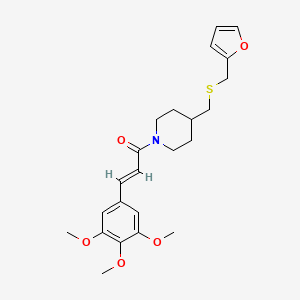
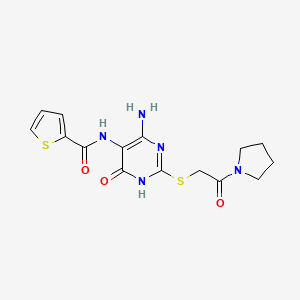
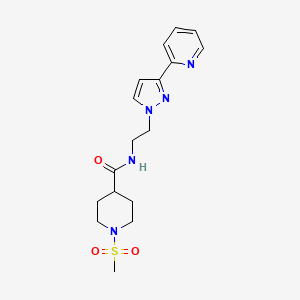
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)
